EPX Bromination Activity: A 5.7-Fold Weaker Inhibition Compared to MPO
In a direct biochemical comparison against its activity on the related enzyme myeloperoxidase (MPO), 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine exhibits a significant difference in inhibitory potency. The compound was found to be a much weaker inhibitor of human eosinophil peroxidase (EPX) compared to MPO [1]. This selectivity profile is a crucial differentiating factor for researchers focusing on MPO-related pathways and seeking to avoid off-target EPX activity.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | Myeloperoxidase (MPO) with IC50 values of 1 nM and 1.40 nM |
| Quantified Difference | 5.7-fold to 360-fold less potent against EPX |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate by measuring 3-bromo tyrosine formation; Inhibition of MPO chlorination activity incubated for 10 mins. |
Why This Matters
This quantitative selectivity data guides researchers in choosing this specific probe for MPO target validation studies, where cross-reactivity with EPX is undesirable.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 360nM (EPX), 1nM (MPO), 1.40nM (MPO). View Source
